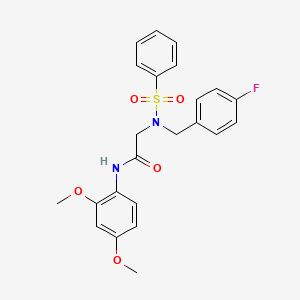![molecular formula C15H16FN3O3 B5708652 1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine CAS No. 5260-53-7](/img/structure/B5708652.png)
1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative and is also known as 2-F-4-FA or piperazine 2-F-4-FA.
Aplicaciones Científicas De Investigación
The potential applications of 1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine in scientific research are vast. This compound has been studied for its potential use in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, this compound has been studied for its potential use as an antidepressant and anxiolytic.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in the growth and proliferation of cancer cells and an increase in the levels of certain neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which can improve mood and reduce anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a valuable compound for studying the mechanisms of cancer growth and developing new cancer treatments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine. One direction is to further study its potential use in cancer treatment and develop new cancer therapies based on its mechanism of action. Another direction is to study its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on understanding the compound's mechanism of action in more detail, which could lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine involves the reaction of 2-fluoroaniline and 5-nitro-2-furaldehyde with piperazine in the presence of a catalyst. The reaction takes place under controlled conditions, and the resulting compound is purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-13-3-1-2-4-14(13)18-9-7-17(8-10-18)11-12-5-6-15(22-12)19(20)21/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHTUIUXDCPMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967029 |
Source


|
| Record name | 1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5260-53-7 |
Source


|
| Record name | 1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

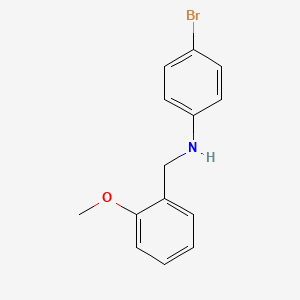

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)
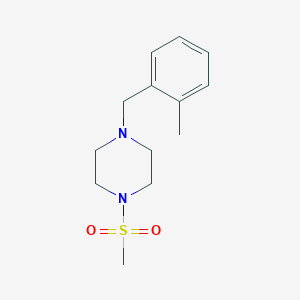
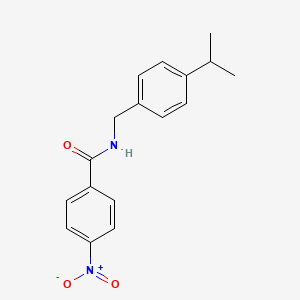
![4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)
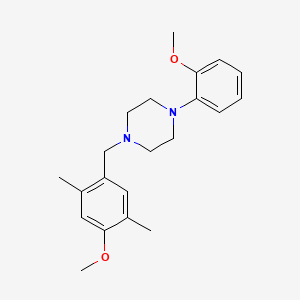
![1-[3-(2-furyl)acryloyl]-4-phenylpiperazine](/img/structure/B5708621.png)

![1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5708626.png)

![2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5708657.png)
![5-[(cyclohexylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5708658.png)
